molecular formula C7H5F2NO3 B2409233 3,5-Difluoro-2-nitrobenzyl alcohol CAS No. 1378491-35-0

3,5-Difluoro-2-nitrobenzyl alcohol

Cat. No. B2409233
CAS RN: 1378491-35-0
M. Wt: 189.118
InChI Key: KZQNMHJNCFINIV-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzyl alcohol is a chemical compound with the CAS Number: 1378491-35-0 . It has a molecular weight of 189.12 and its IUPAC name is (3,5-difluoro-2-nitrophenyl)methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-nitrobenzyl alcohol is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Difluoro-2-nitrobenzyl alcohol is a solid compound .

Scientific Research Applications

Applications in Synthetic Chemistry

3,5-Difluoro-2-nitrobenzyl alcohol is a photosensitive protecting group with promising applications in synthetic chemistry. It's part of a group that includes 2-nitrobenzyl, 3-nitrophenyl, and others, showing great potential for future developments in this field. These protecting groups are crucial for various synthetic chemical reactions, providing a mechanism to protect functional groups during synthesis and then remove them under controlled conditions (Amit, Zehavi, & Patchornik, 1974).

Medicinal Chemistry

In medicinal chemistry, the compound's structural framework is used to create polyfunctional "hybrid" compounds, integrating fragments of nitroxyl radicals. These compounds, known as spin-labeled conjugates, show promising pharmacological properties. The introduction of a nitroxyl fragment into a molecule can enhance biological activity, modify it, decrease general toxicity, or increase selective cytotoxicity. This approach has been applied to various natural compounds, leading to the creation of conjugates with nitroxyl radicals that have potential applications in treating and preventing severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Catalysis

The compound also plays a role in catalysis, particularly in reactions involving the reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO). This process, known as reductive carbonylation, has seen significant interest and investigation over the past decade, both in academic research and the chemical industry. It's a crucial reaction in organic synthesis, with applications in creating various chemical products (Tafesh & Weiguny, 1996).

Environmental Remediation

Moreover, this compound is relevant in environmental science, especially in the treatment of organic pollutants using oxidoreductive enzymes. It's part of the redox mediators that enhance the efficiency of degradation of recalcitrant compounds, playing a vital role in the enzymatic remediation or degradation of various organic pollutants present in industrial wastewater (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P260;P280;P301+P312 .

properties

IUPAC Name

(3,5-difluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQNMHJNCFINIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-nitrobenzyl alcohol

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